Enhanced Lipophilicity (XLogP3) Compared to the Des-Fluoro Benzyl Analog
Introduction of the ortho-fluorine atom significantly increases the calculated lipophilicity (XLogP3) by approximately 0.5–0.7 log units relative to the non-fluorinated benzyl analog 2-(benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole. The target compound has an XLogP3 of 4.9, indicating superior membrane permeability potential [1]. The non-fluorinated analog (C14H16N2S3, MW 308.49) has an estimated XLogP3 of ~4.2–4.4 based on fragment-based calculation methods . This difference is meaningful for programs targeting intracellular or CNS-penetrant candidates.
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole: XLogP3 ~4.2–4.4 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; estimated via fragment addition for comparator |
Why This Matters
The higher lipophilicity of the fluorinated compound may offer superior membrane permeability and blood-brain barrier penetration, a critical selection criterion for CNS and intracellular target programs.
- [1] PubChem Compound Summary for CID 1479872, 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole. National Center for Biotechnology Information, 2025. View Source
